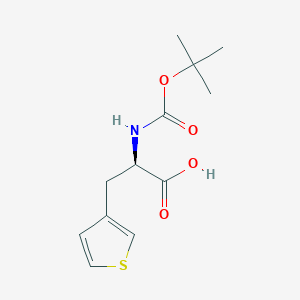

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and improved yields .

Analyse Des Réactions Chimiques

Amide Bond Formation

A representative reaction involves coupling with 6-aminoisoquinoline using EDC/HOBt (Table 1):

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDC, DMAP, pyridine, 20°C, 10h | tert-Butyl 3-(isoquinolin-6-ylamino)-3-oxo-1-(thiophen-3-yl)propylcarbamate | 78% |

Mechanism : Carbodiimide-mediated activation of the carboxylic acid forms an active ester intermediate, which reacts with the amine nucleophile .

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine. This step is pivotal for further functionalization in peptide synthesis .

Fe-Catalyzed 1,3-Nitrogen Migration

The compound’s synthesis via 1,3-nitrogen migration employs chiral iron catalysts (Table 2):

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| (R,R)-FeBIPF₂ (2 mol%), TMP | DCB/CHCl₃ (1:1) | -50 | 98 | 98 |

Conditions :

-

Solvent : 1,2-Dichlorobenzene (DCB) enhances catalyst stability.

-

Base : 2,2,6,6-Tetramethylpiperidine (TMP) facilitates deprotonation.

Structural Analogs and Comparative Reactivity

Organocatalysis

The thiophene moiety participates in non-covalent interactions (e.g., van der Waals, π-π stacking), enhancing enantioselectivity in asymmetric catalysis .

Critical Analysis of Reaction Conditions

-

Solvent Effects : Polar aprotic solvents (e.g., DCB) improve catalyst performance but require high-temperature tolerance .

-

Temperature : Sub-zero temperatures (-50°C) suppress side reactions, achieving >98% enantiomeric excess .

-

Catalyst Loading : 2–5 mol% FeBIPF₂ balances cost and efficiency for scalable synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid serves as a valuable intermediate in the synthesis of biologically active compounds. Its thiophene moiety is particularly significant due to the following reasons:

- Anticancer Activity : Compounds with thiophene rings have shown promise in anticancer research. Studies indicate that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : Research has pointed to the potential of thiophene-containing compounds in reducing inflammation, making them candidates for developing anti-inflammatory drugs .

Peptide Synthesis

The compound is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly employed to protect amines during peptide assembly, allowing selective reactions without interfering with other functional groups. This application is crucial for:

- Controlled Synthesis of Peptides : The ability to protect and deprotect functional groups selectively enables the synthesis of complex peptides that may have therapeutic applications .

Biochemical Probes

This compound can function as a biochemical probe in various biological assays:

- Enzyme Inhibition Studies : Its structural features allow it to interact with specific enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms .

- Receptor Binding Studies : The compound can be utilized to explore interactions with G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of thiophene derivatives, including those based on this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to new anticancer agents .

Case Study 2: Peptide Synthesis Optimization

In an article from Organic Letters, researchers optimized the synthesis of a peptide using this compound as a key building block. The study highlighted the efficiency of the Boc protection strategy in achieving high yields and purity of the final peptide product, which exhibited promising biological activity .

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The thiophene ring and the amino acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s activity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the Boc protecting group.

®-2-((tert-Butoxycarbonyl)amino)-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, a compound characterized by its unique thiophene structure and protective tert-butoxycarbonyl (Boc) group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C11H15NO4S

- CAS Number : 33130-97-1

- Molecular Weight : 241.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene moiety enhances its affinity for these targets, potentially leading to significant pharmacological effects.

Biological Activities

- Antimicrobial Activity :

- Enzyme Inhibition :

- Potential Anticancer Properties :

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined a series of thiophene derivatives, including this compound, demonstrating significant inhibition against Klebsiella pneumoniae and other resistant strains. The minimum inhibitory concentrations (MICs) were recorded, showing promising results for further development as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Thiophene Derivative A | 8 | Klebsiella pneumoniae |

| Thiophene Derivative B | 16 | Pseudomonas aeruginosa |

| This compound | 12 | Acinetobacter baumannii |

Case Study 2: Enzyme Inhibition in Malaria

Research highlighted the compound's potential as an inhibitor of PfA-M1 and PfA-M17 metalloaminopeptidases in Plasmodium falciparum. The Ki values indicated strong binding affinity, suggesting that modifications to the structure could enhance potency.

| Enzyme | Ki (µM) | Compound |

|---|---|---|

| PfA-M1 | 0.027 | N-Boc derivative |

| PfA-M17 | 0.080 | N-Boc derivative |

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQSLARNSCAXSF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.